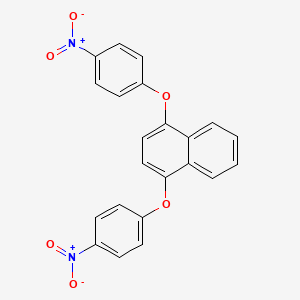

1,4-Bis(4-nitrophenoxy)naphthalene

Description

Contextual Overview of Naphthalene-Based Organic Compounds in Advanced Materials and Supramolecular Chemistry

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, serves as a foundational component in the field of organic chemistry. algoreducation.com Its inherent properties, such as a planar structure and an extended π-electron system, make it a versatile building block for a wide array of functional organic materials. algoreducation.comrsc.org In the realm of advanced materials, naphthalene derivatives are integral to the development of synthetic fibers, plastics, dyes, and pharmaceuticals. algoreducation.com Their applications extend to the creation of organic light-emitting diodes (OLEDs) and high-performance lubricants, where the stability of the naphthalene core is a significant advantage. algoreducation.com

The field of supramolecular chemistry leverages the non-covalent interactions of molecules to construct complex, functional assemblies. nih.govacs.org Naphthalene-based compounds are particularly well-suited for this purpose due to their ability to engage in π-π stacking interactions, hydrogen bonding (when appropriately functionalized), and host-guest chemistry. nih.govrsc.org These interactions drive the self-assembly of molecules into ordered structures like layers, chains, and porous organic frameworks. rsc.orgnih.govacs.org Such supramolecular architectures are at the forefront of research for applications in gas storage, separation, and catalysis. rsc.org The ability to tune the electronic and steric properties of naphthalene derivatives through chemical modification allows for the rational design of materials with specific optical, electronic, and recognition properties. rsc.orgnih.gov

Significance of Bis-Phenoxy Naphthalene Derivatives in Organic Synthesis and Functional Applications

Bis-phenoxy naphthalene derivatives represent a specific class of naphthalene-based compounds characterized by two phenoxy groups attached to the naphthalene core. The ether linkages provide a degree of conformational flexibility, while the phenoxy groups can be substituted to fine-tune the electronic properties and steric profile of the molecule. This structural versatility makes them valuable intermediates in organic synthesis.

Research Rationale and Objectives Pertaining to 1,4-Bis(4-nitrophenoxy)naphthalene

The specific compound, this compound, combines the structural features of a naphthalene core and two nitrophenoxy substituents. nih.gov The rationale for studying this particular molecule stems from the unique combination of its constituent parts. The naphthalene core provides a rigid, planar platform, while the ether linkages offer some conformational flexibility. The terminal nitro groups are strong electron-withdrawing groups, which significantly influence the electronic properties of the entire molecule.

The primary research objectives for investigating this compound are multifaceted and include:

Investigation of Intermolecular Interactions: Understanding the non-covalent forces, such as π-π stacking and C-H···O interactions, that govern the self-assembly of the molecules in the crystal lattice is crucial. These interactions dictate the material's bulk properties.

Exploring Potential Applications: The presence of the electron-deficient nitro groups suggests potential applications in areas such as nonlinear optics, electron transport materials, or as a component in charge-transfer complexes. Research aims to explore these possibilities by studying its physical and chemical properties.

Comparative Studies: Comparing the properties of this compound with other related naphthalene derivatives helps to establish structure-property relationships. For example, comparing it with analogues lacking the nitro groups or with different substitution patterns on the naphthalene core can provide insights into the role of specific functional groups. researchgate.net

Detailed Research Findings

The molecular structure of this compound is characterized by a central naphthalene unit with two 4-nitrophenoxy groups attached at the 1 and 4 positions. The molecule possesses a C2 axis of symmetry passing through the central C-C bond of the naphthalene ring.

| Compound | Chemical Formula | Molecular Weight (g/mol) | Melting Point (°C) | Appearance |

|---|---|---|---|---|

| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | White crystalline solid |

| 1-Naphthol (B170400) | C₁₀H₈O | 144.17 | 96 | Colorless to yellowish crystalline solid |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | Yellowish crystalline solid |

| This compound | C₂₂H₁₄N₂O₆ | 414.36 | Not available | Data not available |

The crystal structure reveals that the two nitrophenyl rings are twisted with respect to the naphthalene plane. This twisted conformation is a result of steric hindrance between the phenoxy groups and the peri-hydrogens of the naphthalene core. The molecular packing is primarily governed by weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules.

Structure

3D Structure

Propriétés

Numéro CAS |

211446-28-5 |

|---|---|

Formule moléculaire |

C22H14N2O6 |

Poids moléculaire |

402.4 g/mol |

Nom IUPAC |

1,4-bis(4-nitrophenoxy)naphthalene |

InChI |

InChI=1S/C22H14N2O6/c25-23(26)15-5-9-17(10-6-15)29-21-13-14-22(20-4-2-1-3-19(20)21)30-18-11-7-16(8-12-18)24(27)28/h1-14H |

Clé InChI |

WICRUAUCZOCNAO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |

Origine du produit |

United States |

Synthetic Methodologies for 1,4 Bis 4 Nitrophenoxy Naphthalene

Etherification Reaction Pathways and Mechanistic Considerations

The formation of the ether linkages in 1,4-bis(4-nitrophenoxy)naphthalene proceeds via a well-established mechanism in organic chemistry. The reaction involves the nucleophilic attack of a naphthoxide ion on an activated nitro-substituted benzene (B151609) ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The principal pathway for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com This reaction is particularly well-suited for this synthesis due to the presence of the strongly electron-withdrawing nitro groups on the phenoxy moiety.

The SNAr mechanism for this synthesis can be described in two key steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the deprotonation of 1,4-dihydroxynaphthalene (B165239) using a suitable base to form the more nucleophilic 1,4-dinaphthoxide ion. This dianion then attacks an electron-deficient carbon atom of a 4-nitrohalobenzene (e.g., 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene). This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. nih.govdiva-portal.org The negative charge of this complex is delocalized over the aromatic ring and, crucially, is stabilized by the para-nitro group.

Elimination of the Leaving Group: In the final step, the aromaticity of the nitro-substituted ring is restored by the elimination of the halide leaving group (e.g., F⁻ or Cl⁻). This process is typically the rate-determining step. The reaction is then repeated at the second hydroxyl position on the naphthalene (B1677914) core to yield the final product.

The choice of the leaving group on the 4-nitrophenyl precursor is important. Fluorine is often an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic. nih.gov

Recent studies have also explored the possibility of concerted SNAr mechanisms, where the bond formation and bond cleavage occur in a single step, bypassing the formation of a distinct Meisenheimer intermediate. nih.gov The exact mechanism can be influenced by the specific reactants, solvent, and temperature conditions.

Exploration of Catalyst Systems and Reaction Condition Optimization

The synthesis of this compound can often be achieved without a metal catalyst, particularly when using a highly activated substrate like 1-fluoro-4-nitrobenzene. umass.eduorganic-chemistry.org However, the exploration of different catalyst systems and the optimization of reaction conditions are crucial for improving reaction efficiency, yield, and selectivity.

Optimization of Reaction Conditions: A systematic approach to optimizing the synthesis would involve varying the base, solvent, and temperature. The following table illustrates a hypothetical optimization study based on typical findings for diaryl ether synthesis.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 120 | 24 | 75 |

| 2 | Cs₂CO₃ | DMF | 120 | 18 | 88 |

| 3 | K₂CO₃ | DMSO | 140 | 20 | 82 |

| 4 | Cs₂CO₃ | NMP | 100 | 24 | 92 |

This is a representative table based on general principles of SNAr reactions.

Catalyst Systems: While not always necessary for this specific reaction, related diaryl ether syntheses often employ catalysts to facilitate the coupling of less activated aryl halides. Common catalyst systems include:

Copper-Based Catalysts: Ullmann-type couplings, which are closely related to SNAr reactions, traditionally use copper catalysts such as CuI or Cu(OAc)₂. umass.eduorganic-chemistry.orgorganic-chemistry.org These can be particularly useful when using less reactive aryl bromides or chlorides.

Palladium-Based Catalysts: Buchwald-Hartwig amination chemistry has been extended to the formation of diaryl ethers, utilizing palladium catalysts with specialized ligands. organic-chemistry.org

Precursor Synthesis and Advanced Purification Techniques

The successful synthesis of this compound relies on the availability of high-purity precursors and effective purification of the final product.

Precursor Synthesis:

1,4-Dihydroxynaphthalene: This precursor can be synthesized through various methods, including the oxidation of 1-naphthol (B170400) or the reduction of 1,4-naphthoquinone.

4-Nitrohalobenzenes: These are typically prepared by the nitration of the corresponding halobenzene. For instance, 1-fluoro-4-nitrobenzene is synthesized by the nitration of fluorobenzene. The synthesis of related nitronaphthalenes has also been well-documented. scitepress.org

Advanced Purification Techniques:

Column Chromatography: This is a standard and effective method for the purification of the crude product. A silica (B1680970) gel stationary phase is commonly used, with a solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate, to elute the desired compound. nih.gov

Recrystallization: Following chromatographic purification, recrystallization is employed to obtain a highly pure, crystalline product. The choice of solvent is critical and is determined empirically, often involving a solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature. A common solvent system for similar aromatic compounds is ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane. nsf.gov

Green Chemistry Approaches in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound.

Phase-Transfer Catalysis (PTC): This technique offers a significant green advantage by enabling the reaction to occur in a biphasic system, often reducing or eliminating the need for hazardous organic solvents. fzgxjckxxb.comjetir.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the naphthoxide anion from an aqueous or solid phase to an organic phase containing the 4-nitrohalobenzene. jetir.orgcrdeepjournal.org

Greener Solvents: The use of water as a solvent, where possible, is a primary goal of green chemistry. Some modern catalytic systems for diaryl ether synthesis are designed to be effective in aqueous media. nih.gov

Catalyst Reusability: The development of heterogeneous catalysts, such as those supported on polymers or magnetic nanoparticles, allows for easy separation from the reaction mixture and subsequent reuse, reducing waste and cost. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. organic-chemistry.org

Scalability and Process Development for Synthetic Route Optimization

The transition of a synthetic route from a laboratory scale to an industrial process presents several challenges and requires careful optimization.

Process Optimization: For large-scale production, it is crucial to optimize all reaction parameters, including catalyst loading, reactant concentrations, temperature, and pressure, to maximize throughput and minimize costs. acs.org

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for scalability. They provide better control over reaction parameters, improved heat transfer, enhanced safety, and the potential for higher yields and purity. The SNAr reaction to produce this compound could be adapted to a flow process. researchgate.net

Cost-Effective Reagents and Catalysts: On an industrial scale, the cost of raw materials and catalysts is a major consideration. Therefore, developing synthetic routes that utilize cheaper and more abundant starting materials and catalysts is a key aspect of process development. organic-chemistry.org For instance, using 1-chloro-4-nitrobenzene (B41953) instead of the more expensive 1-fluoro-4-nitrobenzene might be economically advantageous, although it may require more forcing reaction conditions or a more active catalyst.

Advanced Spectroscopic Characterization of 1,4 Bis 4 Nitrophenoxy Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 1,4-Bis(4-nitrophenoxy)naphthalene is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) core and the two 4-nitrophenoxy groups.

Naphthalene Core Protons: The naphthalene ring system in a 1,4-disubstituted pattern would show signals for the protons at the 2,3, 5, 6, 7, and 8 positions. The protons at positions 2 and 3 would likely appear as a singlet or a set of coupled doublets depending on the solvent and resolution. The protons on the unsubstituted ring (positions 5, 6, 7, and 8) would present a more complex splitting pattern, typically as two multiplets corresponding to the α-protons (H-5, H-8) and β-protons (H-6, H-7).

4-Nitrophenoxy Group Protons: Each 4-nitrophenoxy group has two sets of equivalent protons. The protons ortho to the nitro group would appear as a doublet, and the protons meta to the nitro group (and ortho to the ether linkage) would also appear as a doublet, creating a characteristic AA'BB' system. Due to the strong electron-withdrawing nature of the nitro group, the protons ortho to it are expected to be shifted further downfield compared to those meta to it.

Expected Chemical Shift Ranges:

| Proton Type | Expected Chemical Shift (ppm) |

| Naphthalene H-2, H-3 | 7.0 - 7.5 |

| Naphthalene H-5, H-8 | 7.8 - 8.2 |

| Naphthalene H-6, H-7 | 7.4 - 7.7 |

| Nitrophenoxy (ortho to NO₂) | 8.1 - 8.4 |

| Nitrophenoxy (meta to NO₂) | 7.0 - 7.3 |

This table is predictive and based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Naphthalene Core Carbons: The naphthalene core would show several signals. The carbons bearing the phenoxy groups (C-1, C-4) would be significantly shifted downfield due to the ether linkage. The other aromatic carbons of the naphthalene system would appear in the typical aromatic region (110-140 ppm).

4-Nitrophenoxy Group Carbons: The carbons of the nitrophenoxy groups would also show distinct signals. The carbon attached to the nitro group would be significantly downfield, as would the carbon attached to the ether oxygen.

Expected Chemical Shift Ranges:

| Carbon Type | Expected Chemical Shift (ppm) |

| Naphthalene C-1, C-4 (ipso-carbons) | 150 - 160 |

| Other Naphthalene Aromatic Carbons | 110 - 140 |

| Nitrophenoxy C-NO₂ (ipso-carbon) | 140 - 150 |

| Nitrophenoxy C-O (ipso-carbon) | 160 - 170 |

| Other Nitrophenoxy Aromatic Carbons | 115 - 130 |

This table is predictive and based on general principles of NMR spectroscopy.

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the naphthalene and nitrophenoxy rings. For instance, correlations would be expected between the adjacent protons on the unsubstituted ring of the naphthalene core.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the different fragments of the molecule, such as the ether linkage between the naphthalene core and the nitrophenoxy groups. Correlations between the protons on the nitrophenoxy ring and the ipso-carbon of the naphthalene ring (and vice-versa) would definitively confirm the structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

Expected Vibrational Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=C | Aromatic Ring Stretching | 1600 - 1450 |

| C-O-C | Asymmetric Ether Stretch | 1270 - 1200 |

| C-O-C | Symmetric Ether Stretch | 1075 - 1020 |

| NO₂ | Asymmetric Stretch | 1550 - 1500 |

| NO₂ | Symmetric Stretch | 1355 - 1335 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

This table is predictive and based on general principles of vibrational spectroscopy.

The strong and distinct absorptions of the nitro group (asymmetric and symmetric stretches) and the ether linkage would be key features in the IR spectrum. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the symmetric stretch of the nitro group.

Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₂₂H₁₄N₂O₆), the expected exact mass is approximately 402.08 g/mol .

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be expected to involve the cleavage of the ether bonds.

Expected Fragmentation Pathways:

Cleavage of the C-O ether bond: This would be a primary fragmentation pathway, leading to the formation of ions corresponding to the nitrophenoxy radical and the naphthoxy cation, or vice versa.

Loss of NO₂: Fragmentation of the nitro group is common, leading to ions corresponding to the loss of NO₂ (46 u) or NO (30 u).

Fragmentation of the naphthalene core: The naphthalene ring itself is relatively stable but can undergo fragmentation under high energy conditions.

Analysis of the resulting fragments would provide conclusive evidence for the molecular structure and the connectivity of its constituent parts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Information regarding the specific electronic transitions and absorption characteristics of this compound, including a data table of absorption maxima, is not available in the reviewed literature.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Purity Assessment

Specific Powder X-ray Diffraction (PXRD) data, including a table of 2θ values, d-spacing, and relative intensities for this compound, could not be found in the available scientific resources. This information is crucial for the definitive identification of the crystalline phase and the assessment of the bulk material's purity.

Structural Analysis and Molecular Conformation of 1,4 Bis 4 Nitrophenoxy Naphthalene

Single Crystal X-ray Diffraction (SC-XRD) Studies

No published single-crystal X-ray diffraction studies for 1,4-Bis(4-nitrophenoxy)naphthalene could be located. This type of analysis is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Without SC-XRD data, it is impossible to provide a data table of precise bond lengths and angles for this compound.

The planarity of the central naphthalene (B1677914) ring system and the specific spatial orientation of the two 4-nitrophenoxy substituents relative to the naphthalene core remain undetermined from an experimental standpoint.

Conformational Preferences in Solution and Solid States

Supramolecular Chemistry and Intermolecular Interactions

Characterization of Hydrogen Bonding Networks within 1,4-Bis(4-nitrophenoxy)naphthalene Systems

To illustrate the types of parameters that would be analyzed, consider the hypothetical data in the table below, which would be populated with experimental values from a crystallographic study.

| Donor | Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | Angle (°) |

| C(Ar)-H | O(Nitro) | 0.93 | 2.40 | 3.20 | 145 |

| C(Ar)-H | O(Ether) | 0.93 | 2.50 | 3.30 | 140 |

| Note: This table contains hypothetical data for illustrative purposes only. |

Analysis of π-π Stacking Interactions and Aromatic Stacking Motifs in Solid-State Structures

The planar aromatic rings of the naphthalene (B1677914) and nitrophenoxy moieties are prime candidates for π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, are fundamental in the assembly of many aromatic compounds. The analysis would involve measuring the centroid-to-centroid distances and the slip angles between adjacent aromatic rings to classify the stacking motifs (e.g., face-to-face, parallel-displaced). The electron-deficient nature of the nitrophenoxy rings could lead to specific donor-acceptor type stacking with the more electron-rich naphthalene core.

A table summarizing these potential interactions is presented below with placeholder data.

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Slip Angle (°) | Stacking Motif |

| Naphthalene - Naphthalene | 3.6 | 15 | Parallel-displaced |

| Nitrophenoxy - Nitrophenoxy | 3.8 | 20 | Parallel-displaced |

| Naphthalene - Nitrophenoxy | 3.5 | 10 | Offset face-to-face |

| Note: This table contains hypothetical data for illustrative purposes only. |

Investigation of C-H…π Interactions and Their Contribution to Molecular Packing

C-H…π interactions, where a C-H bond acts as a weak acid to interact with the electron cloud of an aromatic ring, would also play a significant role in the crystal structure of this compound. The aromatic protons could interact with the π-systems of neighboring naphthalene or nitrophenoxy rings. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal lattice.

Role of Nitro Groups in Dipolar Interactions and Electrostatic Contributions to Supramolecular Assemblies

The strongly electron-withdrawing nitro groups (-NO₂) are key players in the supramolecular assembly. Their large dipole moments would lead to significant dipole-dipole interactions, influencing the relative orientation of molecules within the crystal. Furthermore, the nitro groups create regions of negative electrostatic potential, which would interact favorably with regions of positive potential on neighboring molecules, such as the hydrogen atoms of C-H bonds. These electrostatic contributions are often directional and play a crucial role in dictating the final crystal architecture.

Rational Design Principles for Directed Supramolecular Architectures

A thorough understanding of the intermolecular interactions in this compound, if its crystal structure were known, would provide valuable insights for crystal engineering. By modifying the substituents on the phenoxy rings or the naphthalene core, one could systematically tune the strength and directionality of the various non-covalent interactions. This knowledge could enable the rational design of new materials with desired properties, such as specific crystal packing motifs, porosity, or optical and electronic characteristics. For instance, replacing the nitro groups with other electron-withdrawing or electron-donating groups would significantly alter the electrostatic landscape and, consequently, the entire supramolecular assembly.

Crystal Engineering and Solid State Phenomena of 1,4 Bis 4 Nitrophenoxy Naphthalene

Systematic Study of Crystallographic Packing and Crystal Habit Modification

For 1,4-Bis(4-nitrophenoxy)naphthalene, the presence of the ether linkage provides flexibility, allowing the nitrophenoxy groups to rotate relative to the naphthalene (B1677914) core. The strong electron-withdrawing nature of the nitro groups is expected to play a significant role in the crystal packing. These groups can participate in a variety of intermolecular interactions, including dipole-dipole interactions and weak C-H···O hydrogen bonds. Furthermore, π-π stacking interactions between the electron-deficient nitrophenyl rings and the electron-rich naphthalene core are plausible and could be a dominant feature in its solid-state assembly.

Identification and Characterization of Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The potential for polymorphism in this compound is significant due to the conformational flexibility imparted by the ether linkages and the possibility of different intermolecular interaction motifs. The rotation around the C-O bonds can lead to different molecular conformations that may pack into distinct crystal lattices under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates).

The characterization of potential polymorphs and pseudopolymorphs would involve techniques such as single-crystal and powder X-ray diffraction, thermal analysis (e.g., differential scanning calorimetry), and vibrational spectroscopy (e.g., infrared and Raman spectroscopy). Although no specific polymorphic forms of this compound have been reported in the reviewed literature, its structural complexity suggests that a systematic screening for polymorphs could be a fruitful area of investigation.

Exploration of Co-crystallization Strategies and Formation of Multi-component Crystals

Co-crystallization is a powerful technique in crystal engineering to create novel solid forms with tailored properties by combining a target molecule with a co-former in a stoichiometric ratio within the same crystal lattice. The selection of a co-former is typically guided by the potential for complementary intermolecular interactions, such as hydrogen bonding or π-π stacking.

For this compound, the presence of nitro groups, which are known to be effective hydrogen bond acceptors, makes it a prime candidate for co-crystallization with hydrogen bond donors. Co-formers containing hydroxyl, carboxylic acid, or amide functional groups could form robust hydrogen bonds with the nitro groups of the target molecule. For example, studies on other nitro-substituted aromatic compounds have successfully demonstrated the formation of co-crystals with various benzoic acid derivatives. researchgate.net

Furthermore, the extended aromatic system of this compound suggests that co-crystallization with other planar aromatic molecules could be driven by π-π stacking interactions. The formation of such multi-component crystals could lead to materials with modified optical or electronic properties. The exploration of co-crystallization would involve screening a library of potential co-formers and characterizing the resulting solids to confirm the formation of a new crystalline phase.

Influence of Molecular Substituents on Crystal Packing Motifs and Physical Properties

The nature and position of substituents on a molecular scaffold can have a profound impact on the resulting crystal packing and, consequently, the physical properties of the solid. In the case of 1,4-disubstituted naphthalenes, altering the substituents can tune the electronic properties, steric hindrance, and intermolecular interactions.

A comparison between this compound and its methoxy-substituted analogue, 1,4-Bis(4-methoxyphenyl)naphthalene, highlights the electronic influence of the para-substituent on the phenyl ring. The electron-donating methoxy (B1213986) group in the latter leads to a crystal packing dominated by C-H···π interactions. nih.gov In contrast, the strongly electron-withdrawing nitro group in this compound is expected to favor different packing motifs, potentially involving nitro-aromatic or nitro-nitro interactions.

Studies on other naphthalene derivatives have shown that the position of the substituent also plays a critical role. For example, the crystal structure of 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene reveals a 'co-facial' arrangement where the two aryl rings are nearly parallel to each other and perpendicular to the naphthalene core. nih.gov This conformation is influenced by the steric demands of the 1,8-substitution pattern.

The introduction of different substituents in place of the nitro groups on the phenoxy rings of this compound would allow for a systematic investigation of structure-property relationships. For instance, replacing the nitro groups with halogens could introduce halogen bonding as a significant intermolecular interaction, while using larger alkyl groups could lead to increased solubility and altered melting points due to weaker intermolecular forces. researchgate.net

A summary of crystallographic data for related naphthalene derivatives is presented in the table below to provide a comparative context for the potential solid-state properties of this compound.

| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

| 1,4-Bis(4-methoxyphenyl)naphthalene | Triclinic | P-1 | C-H···π | nih.gov |

| 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene | Tetragonal | I41/a | Not specified | nih.gov |

| 2-Isopropyl-4,7-dimethyl-1-nitronaphthalene | Orthorhombic | Pnma | π–π interactions | researchgate.net |

| 2-Methoxy-1-nitronaphthalene | Monoclinic | P21/c | C—H···O, π–π contacts |

This comparative data underscores the sensitivity of the crystal packing to the substitution pattern on the naphthalene core and the peripheral rings.

Applications in Materials Science

Precursor for the Synthesis of Advanced Polymeric Materials

The true value of 1,4-bis(4-nitrophenoxy)naphthalene in polymer science is realized after its conversion into a diamine monomer. This diamine becomes a critical building block for a variety of high-performance polymers known for their exceptional thermal and mechanical properties.

The synthesis of the corresponding diamine, 1,4-bis(4-aminophenoxy)naphthalene, is achieved through the chemical reduction of the two nitro groups on the parent compound, this compound. This transformation is a crucial step to create a monomer suitable for polymerization. The nitro groups, which are strongly electron-withdrawing, are converted into amino groups, which are electron-donating and serve as reactive sites for polymerization.

This reduction is a standard chemical procedure that can be accomplished via several established pathways. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or chemical reduction using reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. The successful conversion of the dinitro compound yields the highly valuable 1,4-bis(4-aminophenoxy)naphthalene diamine monomer. A related diamine, 1,6-bis(4-aminophenoxy)naphthalene, is prepared via a nucleophilic displacement reaction between 1,6-dihydroxynaphthalene (B165171) and p-chloronitrobenzene, followed by a similar reduction of the intermediate dinitro compound. capes.gov.br

The diamine monomer, 1,4-bis(4-aminophenoxy)naphthalene, is a key ingredient for synthesizing high-performance polymers like polyimides and polyamides. capes.gov.br These polymers are prized in industries such as aerospace and microelectronics for their remarkable stability and strength. scielo.brgoogle.com

The most common method for creating polyimides is a two-step process:

Polyaddition: The diamine monomer is reacted with an aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). This reaction forms a soluble precursor polymer called a poly(amic acid). capes.gov.br

Cyclodehydration (Imidization): The poly(amic acid) is then converted into the final polyimide through thermal treatment at high temperatures or by using chemical dehydrating agents. This step removes water molecules and forms the stable five-membered imide rings in the polymer backbone. koreascience.kr

A similar approach is used to form polyamides by reacting the diamine with dicarboxylic acids or their derivatives. The resulting polymers incorporate the rigid naphthalene (B1677914) unit and flexible ether linkages from the diamine, leading to a unique combination of properties.

The properties of polymers derived from 1,4-bis(4-aminophenoxy)naphthalene are directly linked to their molecular structure. researchgate.net The combination of the rigid, planar naphthalene core and the flexible ether (C-O-C) linkages results in polymers with a desirable balance of characteristics. scielo.br

Thermal Stability: The presence of the aromatic naphthalene unit in the polymer backbone imparts high thermal stability. Polyimides, in general, are known for their excellent performance at elevated temperatures, and those derived from naphthalene-based diamines are no exception, often exhibiting high glass transition temperatures (Tg) and thermal degradation temperatures. scielo.brkoreascience.kr

Mechanical Strength: The rigid structure of the naphthalene core contributes to high tensile strength and modulus, making these materials strong and durable. scielo.brgoogle.com

Solubility and Processability: Unlike fully rigid-rod polymers, the ether linkages in the polymer backbone introduce a degree of flexibility. This can improve the solubility of the resulting polyimides in organic solvents, which is a significant advantage for processing and fabricating films or coatings. koreascience.kr The non-planar, or twisted, geometry that can arise from such structures helps to decrease molecular aggregation, which can improve processability. mdpi.com

Optical Properties: Many high-performance polyimides are known for their low color and high optical transparency, which is crucial for applications in flexible displays and electronics. scielo.brkoreascience.kr The specific structure of the diamine and the dianhydride used can be tailored to optimize these properties.

Dielectric Properties: Aromatic polyimides typically possess low dielectric constants and high electrical resistivity, making them excellent materials for use as insulators in microelectronics, such as interlevel dielectrics and passivation coatings. google.com

| Property | Typical Characteristics of Derived Polymers | Structural Rationale |

| Thermal Stability | High glass transition temperature (Tg); High decomposition temperature (>380°C) koreascience.kr | Rigid aromatic naphthalene core in the polymer backbone. |

| Mechanical Properties | High tensile strength and modulus (e.g., storage modulus >1250 MPa) scielo.br | Rigidity of the naphthalene unit contributes to strength. |

| Solubility | Often soluble in polar aprotic solvents (e.g., NMP, DMAc) koreascience.kr | Flexible ether linkages enhance solubility and processability. |

| Optical Properties | Can be fabricated into transparent, flexible films (e.g., transmittance >70%) scielo.br | Reduced charge-transfer complex formation due to kinks in the chain. |

| Dielectric Constant | Low dielectric constant | Inherent properties of aromatic polyimides, suitable for electronic insulation. google.com |

Potential for Functional Organic Materials and Organic Electronics

Beyond its use as a monomer, the molecular structure of this compound itself suggests potential applications in the field of organic electronics, where molecules with specific electronic properties are sought for advanced devices.

The concept of a molecular switch relies on a molecule that can be reversibly shifted between two or more stable states, each with a different property, such as electrical conductance. pku.edu.cn The this compound molecule contains two nitro groups, which are well-known redox-active moieties. These groups can be electrochemically or chemically reduced to radical anions or other reduced species and then re-oxidized back to their original state. This reversible redox process would significantly alter the electronic properties of the molecule, including its conductivity. This bistability makes the compound a candidate for investigation in molecular memory or logic gate applications. pku.edu.cn Furthermore, naphthalene-based materials are actively being explored for use in organic light-emitting diodes (OLEDs) and transistors, highlighting the utility of the naphthalene core in organic electronic devices. mdpi.com

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for technologies like optical switching and frequency conversion. nih.gov A common molecular design for organic NLO materials involves a π-conjugated system that connects an electron-donating group to an electron-accepting group (a D-π-A structure).

The this compound molecule contains elements of this design. The electron-rich naphthalene ring system connected via ether linkages can act as a donor, while the two terminal nitro groups are powerful electron acceptors. This intramolecular charge-transfer character is a key requirement for NLO activity. Theoretical studies (DFT calculations) on similar molecules containing naphthalene linked to a nitrophenyl group have shown that these systems can possess large first static hyperpolarizabilities (a measure of NLO activity). asianpubs.orgresearchgate.net The delocalization of electrons across the molecule, enhanced by the strong acceptor groups, makes such compounds promising candidates for development as NLO materials for various optoelectronic applications. analis.com.myresearchgate.net

Building Blocks for the Construction of Macrocyclic Receptors and Multidentate Ligands

The design of macrocyclic receptors and multidentate ligands often relies on rigid building blocks that can pre-organize binding sites for guest molecules or metal ions. The 1,4-disubstituted naphthalene scaffold provides a well-defined and sterically demanding core, which could, in principle, be incorporated into larger supramolecular structures. The terminal nitro groups on the phenoxy substituents of this compound introduce strong electron-withdrawing properties, which could be exploited for anion recognition or for subsequent chemical modification.

However, a thorough review of scholarly articles and chemical databases does not yield specific examples of macrocycles or multidentate ligands synthesized from this compound. Research in this area has explored related naphthalene-based diols and diamines for the construction of complex host systems. For instance, the related compound, 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene, has been reported as a building block for the synthesis of multidentate ligands. nih.gov This suggests that while the naphthalene core is of interest in supramolecular chemistry, the specific derivative this compound has not been a primary focus of synthetic efforts in this domain to date.

Role as Organic Monomers in the Formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The development of porous crystalline materials like COFs and MOFs hinges on the selection of appropriate organic monomers or linkers that dictate the framework's geometry, porosity, and functionality. The ditopic and rigid nature of this compound makes it a theoretical candidate as a linker in the construction of such extended networks. The nitro groups could potentially be reduced to amino groups, providing reactive sites for the formation of imine-linked COFs, or the phenoxy ether linkages could be incorporated into other framework topologies.

Despite this theoretical potential, there is no published research detailing the use of this compound as a monomer in the synthesis of either COFs or MOFs. The field has seen the use of various naphthalene-based linkers, but these typically feature carboxylic acid, boronic acid, or amine functionalities to facilitate the formation of the framework's connecting bonds. The ether linkages in this compound are generally less reactive for the common reticular synthesis strategies employed for COFs and MOFs.

Host Guest Chemistry with 1,4 Bis 4 Nitrophenoxy Naphthalene Derivatives

The field of supramolecular chemistry investigates the non-covalent interactions that govern the assembly of molecules into larger, functional architectures. Within this field, host-guest chemistry focuses on the complexation of a smaller molecule (the guest) within the cavity or binding site of a larger molecule (the host). Naphthalene-based structures are of significant interest as hosts due to their rigid π-surfaces, which can engage in a variety of intermolecular interactions. The compound 1,4-Bis(4-nitrophenoxy)naphthalene and its derivatives are particularly noteworthy. The presence of two electron-withdrawing nitro groups significantly reduces the electron density of the aromatic system, creating an "electron-deficient" host. This property profoundly influences its molecular recognition capabilities, allowing for interactions with a diverse range of guest molecules.

Future Research Directions and Emerging Trends

Development of Novel and Efficient Synthetic Strategies

The synthesis of 1,4-Bis(4-nitrophenoxy)naphthalene traditionally relies on nucleophilic aromatic substitution. However, future efforts will likely pivot towards more sophisticated and sustainable synthetic methods, such as photocatalysis and flow chemistry, to enhance efficiency, selectivity, and environmental compatibility.

Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Core-substituted naphthalene (B1677914) diimides (cNDIs), which share structural similarities with the naphthalene core of the target molecule, have been investigated as potent visible-light photoredox catalysts. beilstein-journals.org Their electron-deficient nature, coupled with strategically placed electron-donating groups, allows for absorption in the visible spectrum and facilitates charge-transfer processes upon photoexcitation. beilstein-journals.org Future research could explore the development of photocatalytic systems, potentially using similar naphthalene-based sensitizers, to drive the C-O bond formation in the synthesis of this compound and its derivatives. This approach could offer milder reaction conditions and access to novel analogues that are difficult to obtain through traditional thermal methods. For instance, photocatalytic tandem strategies have been successfully employed for the synthesis of other complex molecules like bis(indolyl)methanes, demonstrating the potential for one-pot, multi-step reactions under visible light irradiation. nih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis. The synthesis of aryl ethers, a key structural motif in this compound, has been successfully adapted to flow conditions. acs.org For example, high-temperature Williamson ether synthesis has been demonstrated in a continuous flow setup, enabling the efficient production of industrially relevant alkyl aryl ethers. acs.org Future work could focus on developing a continuous flow process for the synthesis of this compound, which would not only improve the scalability and reproducibility of the synthesis but also allow for precise control over reaction parameters to optimize yield and purity. The use of microwave-assisted flow chemistry is another promising avenue, as it can dramatically reduce reaction times for the synthesis of aryl ethers. acs.org

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Photocatalysis | Mild reaction conditions, high selectivity, access to novel derivatives, use of visible light as a sustainable energy source. | Development of novel naphthalene-based photosensitizers, exploration of tandem reaction sequences. beilstein-journals.orgnih.gov |

| Flow Chemistry | Enhanced scalability and safety, precise process control, potential for automation and high-throughput synthesis. | Optimization of Williamson ether synthesis in continuous flow, integration of microwave heating for accelerated reactions. acs.org |

Exploration of Unconventional Supramolecular Architectures and Self-Assembly Processes

The planar, electron-deficient naphthalene core of this compound, functionalized with polar nitrophenoxy groups, makes it an intriguing building block for supramolecular chemistry. Future research is expected to delve into the self-assembly of this molecule and its derivatives to create ordered, functional nano- and microstructures.

The principles governing the self-assembly of electron-deficient aromatic molecules like perylene (B46583) diimides (PDIs) can provide valuable insights. nih.gov PDI derivatives have been shown to self-assemble into discrete, cage-like structures with well-defined geometries. nih.gov A key finding from these studies is that controlled self-assembly can preserve the electronic properties of the individual chromophores by preventing the quenching that often occurs in uncontrolled aggregation. nih.gov This suggests that by carefully designing derivatives of this compound, it may be possible to direct their assembly into specific architectures, such as stacks, ribbons, or vesicles, where the electronic and photophysical properties are retained or even enhanced.

Future investigations could explore how modifications to the peripheral nitrophenoxy groups or the naphthalene core influence the intermolecular interactions (e.g., π-π stacking, dipole-dipole interactions, hydrogen bonding) that drive self-assembly. The introduction of chiral centers could lead to the formation of helical or other complex chiral superstructures. The study of these self-assembly processes in different solvents and at interfaces will be crucial for understanding and controlling the formation of these unconventional architectures, which could find applications in areas such as chiroptical materials and molecular recognition.

Integration of this compound into Hybrid Materials and Nanostructures

The unique electronic and structural characteristics of this compound make it a promising candidate for incorporation into a variety of hybrid materials and nanostructures. This integration aims to create new materials with synergistic properties that are not present in the individual components.

Polymer-Based Hybrids: Aromatic polyimides are renowned for their exceptional thermal stability and mechanical strength. cetjournal.it Naphthalene-containing monomers have been successfully used to synthesize novel polyimides with desirable properties. cetjournal.it By modifying this compound to include polymerizable functional groups (e.g., amines or carboxylic acids), it could be incorporated as a monomer into high-performance polymers like polyimides or polyamides. The electron-deficient naphthalene and nitro-rich phenoxy units could impart specific electronic properties, such as charge transport capabilities or high refractive indices, to the resulting polymers, making them suitable for applications in electronics and optics. Porous organic polyimides have also shown promise for applications like drug capture and release, suggesting another potential avenue for functionalized materials derived from this scaffold. rsc.org

Inorganic-Organic Hybrid Nanostructures: There is growing interest in creating hybrid materials by combining organic molecules with inorganic nanoparticles or frameworks. For example, naphthalene diimide-based materials have been integrated into crystalline hybrid photochromic materials. nih.gov Similarly, this compound could be adsorbed onto or coordinated with inorganic nanostructures like titanium dioxide (TiO2) or quantum dots. Such hybrid systems could exhibit interesting photophysical behaviors, such as photoinduced electron transfer from the inorganic component to the organic molecule, a process that is fundamental to photocatalysis and photovoltaics. The functionalization of TiO2 nanoparticles with copper-containing graphitic carbon nitride (g-C3N4)–imine complexes has been shown to create efficient visible-light photocatalysts, demonstrating the potential of such hybrid approaches. nih.gov

| Hybrid Material Type | Potential Applications | Key Research Focus |

| Polymer Hybrids | High-performance plastics, organic electronics, membranes for separation. | Synthesis of functionalized monomers, polymerization studies, characterization of thermal and electronic properties. cetjournal.itrsc.org |

| Inorganic-Organic Hybrids | Photocatalysis, photovoltaics, sensors, photochromic devices. | Surface functionalization of nanoparticles, study of interfacial charge transfer dynamics, fabrication of device prototypes. nih.govnih.gov |

Advanced Theoretical Predictions and Computational Screening for New Material Applications

Computational chemistry and materials modeling are indispensable tools for accelerating the discovery and design of new materials. Advanced theoretical predictions and computational screening will play a crucial role in identifying the most promising applications for this compound and guiding the synthesis of next-generation derivatives.

Predicting Electronic and Optical Properties: Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can be employed to predict the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, of this compound. samipubco.comresearchgate.nettandfonline.com These calculations are fundamental to understanding the compound's optical properties (e.g., absorption and emission spectra) and its potential as a semiconductor. samipubco.comtandfonline.com For instance, computational studies on other naphthalene derivatives have been used to determine their hole mobility and to understand the influence of substituents on their conductivity. researchgate.nettandfonline.com Similar computational screening of a virtual library of this compound derivatives, with various substituents on the phenoxy rings or the naphthalene core, could rapidly identify candidates with optimized electronic properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Modeling Supramolecular Assembly and Material Properties: Molecular dynamics (MD) simulations can provide insights into the self-assembly behavior of this compound, predicting how individual molecules will arrange in the solid state or in solution. By analyzing intermolecular forces, it is possible to forecast the most stable supramolecular architectures. researchgate.net Furthermore, computational methods can be used to predict the bulk properties of materials composed of this molecule. For example, first-principles calculations can be used to model charge transport in molecular crystals, providing a theoretical basis for evaluating their performance as organic semiconductors. tandfonline.com The development of predictive models for properties like nitrotyrosine sites in proteins, which also involve nitrated aromatic rings, demonstrates the power of machine learning and feature selection in computational chemistry, a strategy that could be adapted to predict the reactivity or binding affinity of this compound in various chemical environments. nih.gov

| Computational Method | Information Gained | Potential Impact |

| Quantum Chemistry (DFT, HF) | Electronic structure (HOMO/LUMO), optical spectra, reorganization energy. | Rational design of molecules for organic electronics and photonics. samipubco.comresearchgate.nettandfonline.comtandfonline.com |

| Molecular Dynamics (MD) | Self-assembly behavior, prediction of crystal packing and morphology. | Guidance for controlling the formation of functional supramolecular structures. researchgate.net |

| Machine Learning | Prediction of reactivity, binding affinity, and other complex properties. | High-throughput screening of large chemical spaces for targeted applications. nih.gov |

Q & A

Basic: What are the recommended synthetic protocols for 1,4-Bis(4-nitrophenoxy)naphthalene?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution, where 1,4-dihydroxynaphthalene reacts with 4-nitrochlorobenzene under basic conditions. Key steps include:

- Purification : Column chromatography (silica gel, 10% ethyl acetate in hexane) to isolate the product .

- Crystallization : Slow evaporation of an ethyl acetate solution at room temperature to obtain single crystals for X-ray diffraction .

- Yield Optimization : Reaction stoichiometry (1:2 molar ratio of diol to nitro-substituted aryl halide) and temperature control (60–80°C) to minimize side products.

Basic: How is the crystallographic structure of this compound validated?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 296 K .

- Refinement : Employ SHELXL-97 for least-squares refinement against , with hydrogen atoms placed in calculated positions (riding model) and displacement parameters constrained to parent atoms .

- Validation Metrics :

Advanced: How can discrepancies in crystallographic refinement (e.g., high RRR-factors) be addressed?

Methodological Answer:

High -factors often arise from disorder or poor data quality. Mitigation strategies include:

- Data Filtering : Exclude reflections with during refinement .

- Disorder Modeling : Split occupancy for disordered nitro or phenoxy groups using PART instructions in SHELXL .

- Twinned Data : Apply HKLF 5 format in SHELXL for twin refinement if .

- Software Tools : Use PLATON or OLEX2 to detect and correct for missed symmetry or twinning .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) simulations are employed:

- Software : Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set.

- Key Analyses :

- HOMO-LUMO gaps to estimate charge-transfer efficiency.

- Electrostatic potential maps to identify reactive sites .

- Validation : Compare computed bond lengths/angles with SC-XRD data (e.g., C–O bond: 1.36 Å experimental vs. 1.38 Å calculated) .

Advanced: How is this compound utilized in polymer science?

Methodological Answer:

The compound serves as a monomer in polyimide synthesis:

- Polymerization : React with dianhydrides (e.g., pyromellitic dianhydride) via step-growth polymerization at 200°C under nitrogen .

- Characterization :

- Thermal Stability : TGA (decomposition >400°C).

- Solubility : Test in polar aprotic solvents (DMF, NMP) for film-casting applications .

- Applications : High-temperature dielectrics or gas-separation membranes due to rigid naphthalene backbone .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- NMR : -NMR (400 MHz, CDCl): δ 8.2–8.4 ppm (naphthalene protons), δ 7.5–7.7 ppm (nitrophenoxy protons).

- FT-IR : Peaks at 1520 cm (NO asymmetric stretch) and 1250 cm (C–O–C ether stretch) .

- UV-Vis : λ ~350 nm (π→π* transition of nitroaromatic system) .

Advanced: How do steric effects influence the molecular packing of this compound?

Methodological Answer:

The nitro groups introduce steric hindrance, affecting crystal packing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.